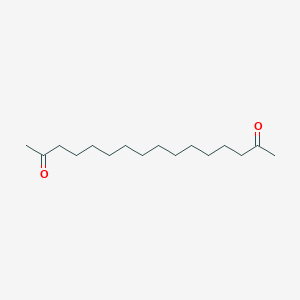

2,15-Hexadecanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexadecane-2,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHLAYDIMKILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332468 | |

| Record name | 2,15-Hexadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18650-13-0 | |

| Record name | 2,15-Hexadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,15-Hexadecanedione

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,15-hexadecanedione, a long-chain aliphatic diketone with significant potential in synthetic chemistry and materials science. As a key precursor in the synthesis of valuable macrocyclic compounds such as muscone, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document delineates the structural and fundamental properties of this compound, offers detailed experimental protocols for its characterization, and discusses the analytical methodologies essential for its purification and identification. The synthesis of this diketone is also briefly reviewed, providing context for its application. This guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction

This compound (CAS No. 18650-13-0) is a C16 linear aliphatic diketone featuring carbonyl groups at the second and fifteenth positions.[2] Its long hydrocarbon chain imparts significant lipophilicity, while the two ketone functionalities offer reactive sites for a variety of chemical transformations. This unique bifunctional nature makes it a valuable intermediate in organic synthesis, most notably as a precursor to the macrocyclic musk, muscone.[1] The strategic placement of the ketone groups allows for intramolecular cyclization reactions, a key step in the formation of large ring structures.

The study of long-chain ketones is a growing field, with applications ranging from biomarker discovery to the development of novel materials.[3] Understanding the physicochemical properties of molecules like this compound is crucial for optimizing reaction conditions, developing purification strategies, and predicting their behavior in various chemical and biological systems. This guide will systematically explore these properties, providing a robust framework for its scientific application.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in the table below. These values are essential for a foundational understanding of the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₂ | [2] |

| Molecular Weight | 254.41 g/mol | [2][4] |

| CAS Number | 18650-13-0 | [2] |

| IUPAC Name | hexadecane-2,15-dione | [5] |

| SMILES | CC(=O)CCCCCCCCCCCCC(=O)C | [2][5] |

| InChIKey | ANOHLAYDIMKILU-UHFFFAOYSA-N | [4] |

| Melting Point | 80 °C | [4][6] |

| XLogP3 (Predicted) | 4.6 | [5] |

Synthesis Overview

Several synthetic routes for this compound have been reported in the literature. A common and effective method involves the hydrogenation of hexadeca-5,11-diene-2,15-dione.[4][6] This process typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethyl acetate.[4][6] Another notable synthesis starts from butadiene, which undergoes a series of palladium-catalyzed reactions to form 1,6,10,15-hexadecatetraene, followed by selective oxidation of the terminal double bonds and subsequent hydrogenation to yield the desired diketone.[7] A biomimetic approach has also been explored, using an imidazolium salt and a di-Grignard reagent.[1]

Illustrative Synthetic Workflow: Hydrogenation Route

Caption: A simplified workflow for the synthesis of this compound via hydrogenation.

Experimental Determination of Physicochemical Properties

Due to the limited availability of experimental data for some properties of this compound, this section focuses on the established methodologies for their determination. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Solubility Assessment

The long aliphatic chain of this compound suggests poor solubility in aqueous media and good solubility in non-polar organic solvents. A systematic solubility assessment is crucial for applications in drug delivery and formulation.[8]

Two primary types of solubility tests are employed in research: kinetic and thermodynamic.[9]

-

Kinetic Solubility: This high-throughput method is ideal for early-stage screening and involves adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry or UV spectroscopy.[8][9]

-

Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the true equilibrium solubility.[8][10] An excess of the solid compound is agitated in the solvent system over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC or LC-MS/MS.[8]

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane).

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.

Caption: Workflow for determining equilibrium solubility.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For a highly lipophilic compound like this compound, the shake-flask method is a standard approach.

-

System Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer). Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Compound Addition: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel. Shake vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique like GC-MS or HPLC-UV.

-

Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa of the α-protons in ketones is an important parameter influencing their reactivity in base-catalyzed reactions. For diketones, the pKa can be significantly lower than for monoketones due to the electron-withdrawing effect of the second carbonyl group and the stabilization of the resulting enolate. However, given the long aliphatic chain separating the two carbonyls in this compound, they are expected to behave largely independently, with pKa values similar to that of a simple methyl ketone (around 18-20).[11]

Predictive models, such as those based on quantum chemical calculations or data-driven approaches, are often used for pKa estimation, especially for complex molecules.[12][13][14] Experimental determination can be challenging due to the compound's low aqueous solubility. Potentiometric or spectrophotometric titration in a co-solvent system (e.g., water-methanol) may be employed.[15]

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.[3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on carbons adjacent to a carbonyl group (α-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[16][17] For this compound, one would expect a characteristic singlet or triplet for the methyl protons at C1 and C16, and multiplets for the methylene protons at C3 and C14 in this region. The long chain of methylene protons in the middle of the molecule would appear as a broad multiplet further upfield.

-

¹³C NMR: The carbonyl carbons of ketones are highly deshielded and resonate in the 190–220 ppm range.[17][18] The spectrum of this compound should show a distinct peak in this region corresponding to C2 and C15. The α-carbons (C1, C3, C14, C16) would appear around 30-50 ppm.[17]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds like long-chain ketones.[3][19] Under electron ionization (EI), long-chain ketones typically undergo characteristic fragmentation patterns.[3]

-

α-Cleavage: The primary fragmentation pathway for aliphatic ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[3][20][21] This results in the formation of stable acylium ions. For this compound, this would lead to characteristic fragment ions.

-

Chromatographic Analysis

-

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis, which is essential for assessing its purity and for quantification.[22][23] The choice of the stationary phase is critical for achieving good separation, especially from structurally similar impurities.[24]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile compounds and is particularly useful for solubility studies. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be appropriate for the analysis of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[25][27][28]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[27]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[25]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant synthetic utility, and a detailed understanding of its physicochemical properties is fundamental to its successful application. This guide has provided a comprehensive overview of its known characteristics, detailed methodologies for determining key parameters such as solubility and LogP, and outlined the essential analytical techniques for its characterization. By integrating this technical knowledge, researchers can more effectively harness the potential of this versatile long-chain diketone in their scientific endeavors.

References

-

Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of /3-Diketones. The Journal of Organic Chemistry, 31(5), 1384–1389. [Link]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

CSIRO Publishing. (1968). Mass spectra of α-diketones. I. Non-enolized α-diketones. Australian Journal of Chemistry, 21(5), 1247-1256. [Link]

-

ResearchGate. (n.d.). Synthesis of this compound as a precursor of Muscone. Request PDF. [Link]

-

PrepChem.com. (n.d.). Synthesis of hexadecane-2,15-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of α-diketones. I. Non-enolized α-diketones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Tsuji, J., Mizutani, K., Shimizu, I., & Yamamoto, K. (1975). SYNTHESIS OF this compound, A PRECURSOR OF MUSCONE, FROM BUTADIENE. Chemistry Letters, 4(8), 773-774. [Link]

-

ResearchGate. (n.d.). Unprecedented separation of long chain alkenones from gas chromatography with a poly(trifluoropropylmethylsiloxane) stationary phase. Request PDF. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ACS Publications. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of /3-Diketones. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (n.d.). Studies in Mass Spectrometry. IX. 1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]

-

NIH. (2020). Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths. PMC. [Link]

-

Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

-

Oxford Academic. (n.d.). Pyrolysis-Gas Chromatography of Long Chain Fatty Acid Salts. [Link]

-

Journal of the Japan Oil Chemists' Society. (n.d.). Pyrolysis-Gas Chromatography of Long Chain Fatty Acid Salts. [Link]

-

Spectroscopy Tutorial: Ketones. (n.d.). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

ChemRxiv. (n.d.). pKalculator: A pKa predictor for C-H bonds. [Link]

-

NJ.gov. (n.d.). DIETHYL KETONE HAZARD SUMMARY. Retrieved from [Link]

-

Oregon State University. (2020). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2, 15-Hexadecanedione. Request PDF. [Link]

-

ResearchGate. (n.d.). The dissociation constants pKa of investigated β- diketone derivatives.... Retrieved from [Link]

-

NJ.gov. (n.d.). DIKETENE HAZARD SUMMARY. Retrieved from [Link]

-

YouTube. (2020). Alpha Carbon Chemistry, pKa values, Enol/Ketone, Aldol addition, Dehydration, and Decarboxylation. [Link]

-

Rowan. (2025). How to Predict pKa. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. m.youtube.com [m.youtube.com]

- 12. Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. How to Predict pKa | Rowan [rowansci.com]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Ketones | OpenOChem Learn [learn.openochem.org]

- 18. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 19. benchchem.com [benchchem.com]

- 20. connectsci.au [connectsci.au]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. nj.gov [nj.gov]

- 26. nj.gov [nj.gov]

- 27. cdhfinechemical.com [cdhfinechemical.com]

- 28. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,15-Hexadecanedione (CAS: 18650-13-0): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,15-Hexadecanedione, with the CAS number 18650-13-0, is a long-chain aliphatic diketone. While not extensively studied for its own biological activities, it holds significant importance as a key synthetic intermediate in the production of valuable compounds, most notably muscone, a macrocyclic ketone prized for its musky fragrance in the perfume industry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, its critical role in the synthesis of muscone, and analytical methodologies for its characterization. The current landscape of its biological and pharmacological assessment, which appears to be an area ripe for future investigation, will also be addressed.

Physicochemical Properties

This compound is a C16 linear-chain diketone with carbonyl groups at the 2 and 15 positions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 18650-13-0 | [1] |

| Molecular Formula | C₁₆H₃₀O₂ | [1] |

| Molecular Weight | 254.41 g/mol | [1] |

| IUPAC Name | hexadecane-2,15-dione | [1] |

| SMILES | CC(=O)CCCCCCCCCCCCC(=O)C | [1] |

| Melting Point | 84-88 °C | [] |

| Boiling Point | 353.1 °C at 760 mmHg (Predicted) | [] |

| InChI Key | ANOHLAYDIMKILU-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of this compound has been approached through various routes, often tailored to the availability of starting materials and desired scale. Below are two distinct, detailed protocols for its preparation.

Protocol 1: Synthesis from 10-Undecenoic Acid

This two-step method provides a straightforward route to this compound from a commercially available fatty acid.[3]

Step 1: Synthesis of 1,12-Dibromododecane

-

Materials: 10-Undecenoic acid, thionyl chloride, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.

-

Procedure:

-

Convert 10-undecenoic acid to its acid chloride by reacting with an excess of thionyl chloride.

-

Purify the resulting undecenoyl chloride by distillation.

-

In a flask equipped with a reflux condenser, dissolve the undecenoyl chloride in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture until the reaction is complete, monitored by the consumption of NBS.

-

Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.

-

Purify the crude 1,12-dibromododecane by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Materials: 1,12-Dibromododecane, ethyl acetoacetate, sodium ethoxide, ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Slowly add ethyl acetoacetate to the sodium ethoxide solution with stirring.

-

To the resulting solution of the ethyl acetoacetate anion, add 1,12-dibromododecane dropwise.

-

Reflux the mixture for several hours to facilitate the dialkylation of ethyl acetoacetate.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add diethyl ether to the residue and wash with water to remove any remaining salts.

-

Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to induce decarboxylation of the resulting β-keto acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

-

Protocol 2: Synthesis from Butadiene

This method utilizes butadiene as a readily available starting material to construct the C16 backbone.

-

Materials: Butadiene, acetic acid, palladium catalyst, 1-chloro-2,7-octadiene, iron powder, dimethylformamide (DMF), palladium chloride, cuprous chloride, hydrogen gas.

-

Procedure:

-

Perform a palladium-catalyzed dimerization of butadiene in acetic acid to obtain 1-acetoxy-2,7-octadiene.

-

Convert the 1-acetoxy-2,7-octadiene to 1-chloro-2,7-octadiene.

-

Couple the 1-chloro-2,7-octadiene using iron powder in DMF to yield 1,6,10,15-hexadecatetraene.

-

Selectively oxidize the terminal double bonds of the tetraene to methyl ketones using a palladium chloride and cuprous chloride catalyst system.

-

Hydrogenate the resulting diketene in the presence of a suitable catalyst (e.g., palladium on carbon) to yield this compound.

-

Application in the Synthesis of Muscone

The primary and most well-documented application of this compound is its role as a direct precursor to (±)-muscone. This transformation is achieved through an intramolecular aldol condensation reaction.

Mechanism of Intramolecular Aldol Condensation

The conversion of the linear this compound to the 15-membered ring of muscone is a classic example of an intramolecular aldol condensation. The long carbon chain allows for the molecule to fold back on itself, enabling an intramolecular reaction.

-

Enolate Formation: In the presence of a base, a proton is abstracted from one of the α-carbons (e.g., C3 or C14) to form an enolate ion.

-

Intramolecular Attack: The nucleophilic enolate then attacks the carbonyl carbon at the other end of the molecule. This ring-closing step forms a new carbon-carbon bond, creating a 15-membered ring with a β-hydroxy ketone.

-

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration to form an α,β-unsaturated ketone.

-

Reduction: The double bond in the α,β-unsaturated ketone is subsequently reduced to yield muscone.

Analytical Methods for Characterization

The purity and identity of this compound are crucial for its successful application in synthesis. Several analytical techniques can be employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the compound from potential impurities and provides mass spectral data for confirmation of its identity.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity assessment of this compound. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile) and UV detection would be a typical starting point for method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, confirming the presence of the carbonyl groups and the long aliphatic chain.

Biological Activity and Drug Development Potential: An Area for Future Research

A thorough review of the current scientific literature reveals a significant gap in the understanding of the biological and pharmacological properties of this compound itself. While its role as a synthetic precursor is well-established, there is a notable absence of studies investigating its potential bioactivity, metabolic fate, or toxicological profile.

This lack of data presents an opportunity for future research. Given its long aliphatic chain and two ketone functionalities, it is plausible that this compound could interact with biological systems. Potential areas of investigation could include:

-

Antimicrobial Activity: Long-chain ketones have been explored for their antimicrobial properties.

-

Cytotoxicity Studies: Assessing its effect on various cell lines could reveal potential anti-cancer or other cytotoxic effects.

-

Metabolic Studies: Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic application.

-

Biomarker Potential: Investigating its presence in biological samples as a potential biomarker for metabolic disorders or other diseases.

For professionals in drug development, this compound currently represents a versatile building block for the synthesis of more complex molecules rather than a direct therapeutic agent. Its value lies in its potential to be chemically modified to create novel compounds with desired pharmacological properties.

Conclusion

This compound is a chemically significant molecule, primarily valued for its role as a key intermediate in the synthesis of muscone. Its chemical properties are well-defined, and several synthetic routes have been established. While its application in fragrance chemistry is clear, its biological and pharmacological profiles remain largely unexplored. This presents a compelling opportunity for researchers in the life sciences and drug development to investigate the potential of this long-chain diketone, potentially uncovering novel biological activities and therapeutic applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,15-Hexadecanediol. National Center for Biotechnology Information. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). PUBLIC REPORT 9-Octadecenamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-, (9Z)- (INCI Name: 2-Oleamido-1,3-Octadecanediol). [Link]

-

PubMed. Bioconversion and Metabolic Fate of the n-1 Polyunsaturated Fatty Acids, 6,9,12,15- Hexadecatetraenoic (C16:4 n-1) and 8,11,14,17- Octadecatetraenoic (C18:4 n-1) Acids, in HepG2 Cells. [Link]

-

Journal of Medicinal and Medical Chemistry. GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. [Link]

-

ResearchGate. Synthesis of 2, 15-Hexadecanedione. [Link]

-

MDPI. GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. [Link]

-

The Pharma Innovation Journal. Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). [Link]

-

Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. [Link]

-

PubMed. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth. [Link]

-

PMC. Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis. [Link]

-

SIELC Technologies. Easy HPLC Method Development. [Link]

-

Queen's University Belfast. Harnessing volatile organic compound biomarkers for early cancer detection: molecular to nanotechnology-based approaches. [Link]

-

medRxiv. Volatile Organic Compounds for the Detection of Hepatocellular Carcinoma – a Systematic Review. [Link]

-

PMC. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. [Link]

-

PMC. Comprehensive study of volatile compounds and transcriptome data providing genes for grape aroma. [Link]

-

MDPI. Detailed Chemical Prospecting of Volatile Organic Compounds Variations from Adriatic Macroalga Halopteris scoparia. [Link]

-

ResearchGate. (PDF) Bioconversion and Metabolic Fate of the n-1 Polyunsaturated Fatty Acids, 6,9,12,15- Hexadecatetraenoic (C16:4 n-1) and 8,11,14,17- Octadecatetraenoic (C18:4 n-1) Acids, in HepG2 Cells. [Link]

-

NIH. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol. [Link]

-

PubChem. Hexadecane. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2,15-Hexadecanedione: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,15-hexadecanedione, a long-chain aliphatic diketone of significant interest in synthetic organic chemistry. The document delineates the molecule's structural and physicochemical properties, grounded in its formal IUPAC nomenclature. The core of this guide is a detailed exploration of established and novel synthetic methodologies, complete with step-by-step protocols and mechanistic insights. Key applications, particularly its role as a crucial precursor in the synthesis of high-value macrocyclic compounds like muscone, are discussed. This guide is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this versatile chemical intermediate.

Introduction and Nomenclature

This compound is a symmetrical long-chain aliphatic diketone. Its structure is characterized by a sixteen-carbon backbone with carbonyl groups located at the second and fifteenth positions. This arrangement makes it a valuable precursor for intramolecular cyclization reactions, which are fundamental to the synthesis of macrocyclic molecules. One of the most notable applications is in the preparation of muscone, a highly prized fragrance compound.[1][2] The study of such long-chain diketones provides a foundational platform for developing synthetic routes to complex cyclic systems.

IUPAC Nomenclature Deconstructed

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is hexadecane-2,15-dione .[3] This name is systematically derived as follows:

-

Hexadecane : This root indicates the longest continuous carbon chain in the molecule contains 16 carbon atoms.

-

-dione : This suffix signifies the presence of two ketone (carbonyl, C=O) functional groups.

-

2,15- : These numerical locants specify the positions of the two carbonyl groups along the 16-carbon chain.

The structure can be unambiguously represented by this name, which is crucial for clear scientific communication.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, purification, and use in subsequent reactions. The long aliphatic chain confers significant nonpolar character, while the two ketone groups provide sites for chemical reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O₂ | [3] |

| Molecular Weight | 254.41 g/mol | [3][4] |

| Melting Point | 80 - 88 °C | [4][5][] |

| Boiling Point | 353.1 °C at 760 mmHg (Predicted) | [] |

| Density | 0.887 g/cm³ (Predicted) | [] |

| InChI Key | ANOHLAYDIMKILU-UHFFFAOYSA-N | [3][4] |

| CAS Number | 18650-13-0 | [3] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, reflecting its importance as a synthetic intermediate. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Two prominent methods are detailed below.

Method 1: Catalytic Hydrogenation of an Unsaturated Precursor

This is a straightforward and high-yielding method that relies on the synthesis of an unsaturated diketone precursor, followed by catalytic hydrogenation to saturate the carbon-carbon double bonds.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound via hydrogenation.

-

Dissolution: Dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 mL of ethyl acetate in a suitable hydrogenation vessel.

-

Catalyst Addition: Add 1.9 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution. Causality Note: Pd/C is a highly efficient heterogeneous catalyst for the hydrogenation of alkenes. It provides a surface for the adsorption of both hydrogen gas and the unsaturated substrate, facilitating the reduction.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to standard hydrogenation pressure and heat to 50°C with vigorous stirring. The reaction is monitored by hydrogen uptake.

-

Filtration: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure it remains wet with solvent during filtration and handling.

-

Concentration: Remove the ethyl acetate solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid residue from petroleum ether. This step removes unreacted starting material and byproducts.

-

Isolation: Collect the purified crystals of this compound by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

This protocol reportedly yields approximately 25.8 g (66% of theoretical yield) of the desired product with a melting point of 80°C.[4][5]

Method 2: Synthesis from Butadiene

A multi-step synthesis starting from the simple and inexpensive feedstock, butadiene, provides an alternative route. This pathway involves dimerization, coupling, selective oxidation, and finally, hydrogenation.[2]

Reaction Scheme:

Caption: Multi-step synthesis pathway starting from butadiene.

Mechanistic Insights:

-

Step 1 & 2 (Dimerization & Coupling): Butadiene is first dimerized in the presence of a palladium catalyst to form an eight-carbon diene, which is then converted to an allylic chloride.[2] Coupling of this chloride using iron powder yields the 16-carbon tetraene backbone, 1,6,10,15-hexadecatetraene.

-

Step 3 (Selective Oxidation): The key step is the selective oxidation of the terminal double bonds of the tetraene to methyl ketone groups. This is achieved using a Wacker-type oxidation system with palladium chloride (PdCl₂) and a co-catalyst like cuprous chloride (CuCl) in an oxygen atmosphere. The internal double bonds remain largely unaffected under these conditions.

-

Step 4 (Hydrogenation): The remaining internal double bonds are then saturated via catalytic hydrogenation, similar to the final step in Method 1, to yield the final product, this compound.[2]

Applications in Organic Synthesis

The primary application of this compound is as a strategic precursor for the synthesis of (R,S)-Muscone. Muscone is the principal odorant of natural musk and is a macrocyclic ketone (3-methylcyclopentadecanone) highly valued in the fragrance industry.

The synthesis involves an intramolecular aldol condensation/dehydration followed by reduction, which transforms the linear diketone into the 15-membered macrocyclic ring system characteristic of muscone. The presence of the two ketone groups at a 1,14-distance relationship is perfectly suited for this type of ring-closing reaction.[1][2][7]

Conclusion

This compound is a synthetically valuable long-chain diketone with well-defined properties and established synthesis routes. Its structure is ideally suited for the construction of large-ring systems, cementing its role as a key intermediate in the fragrance industry, particularly for the production of muscone. The methodologies detailed in this guide, from catalytic hydrogenation to multi-step syntheses from simple feedstocks, provide researchers and process chemists with a robust toolkit for accessing this important compound. Future research may focus on developing even more efficient and sustainable catalytic systems for its synthesis.

References

-

Kakeno, Y., et al. (2020). Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis. ACS Catalysis, 10(15), 8524-8529. [Link]

-

Piochon, M., et al. (2006). Long-Chain Aliphatic β-Diketones from Epicuticular Wax of Vanilla Bean Species. Synthesis of Nervonoylacetone. Journal of Agricultural and Food Chemistry, 54(10), 3692-3696. [Link]

-

ResearchGate. (2014). Synthesis of this compound as a precursor of Muscone. [Link]

-

PrepChem. Synthesis of hexadecane-2,15-dione. [Link]

-

Tsuji, J., et al. (1976). SYNTHESIS OF this compound, A PRECURSOR OF MUSCONE, FROM BUTADIENE. Chemistry Letters, 5(5), 481-484. [Link]

-

Piochon, M., et al. (2006). Long-chain aliphatic beta-diketones from epicuticular wax of Vanilla bean species. Synthesis of nervonoylacetone. Journal of Agricultural and Food Chemistry, 54(10), 3692-6. [Link]

-

Jolad, S. D., & Steelink, C. (1987). General method of synthesis for natural long-chain beta-diketones. Journal of Natural Products, 50(4), 646-9. [Link]

-

Schwenk, E., & Priewe, H. (1934). The Synthesis of Long-Chain Aliphatic ι,ι'-Dicarboxylic Acids. Journal of the American Chemical Society, 56(10), 2101-2104. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Davis. Ozonolysis. [Link]

-

SATHEE, IIT Kanpur. Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. [Link]

-

BYJU'S. (2019). Ozonolysis of Alkenes and Alkynes. [Link]

-

Wikipedia. Ozonolysis. [Link]

-

Chemistry LibreTexts. (2023). Ozonolysis. [Link]

-

ResearchGate. (2016). Synthesis of 2, 15-Hexadecanedione. [Link]

-

Mahajan, S. S., Sharma, M. M., & Sridhar, T. (2004). Uncatalyzed liquid-phase oxidation of cyclododecene with molecular oxygen. Industrial & Engineering Chemistry Research, 43(15), 4166-4174. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of Hexadecane-2,15-dione

Abstract

Hexadecane-2,15-dione (CAS 18650-13-0) is a long-chain aliphatic diketone of significant interest, primarily as a key precursor in the synthesis of muscone, a valuable compound in the fragrance industry. An exhaustive understanding of its molecular structure is paramount for optimizing synthetic routes, predicting reactivity, and exploring new applications in materials science and drug development. This guide provides a comprehensive analysis of the molecular architecture of hexadecane-2,15-dione, synthesizing data on its physicochemical properties, synthesis, and detailed spectroscopic characterization. By integrating established analytical principles with predictive methodologies, this document serves as a technical resource for researchers, chemists, and professionals in drug discovery and chemical synthesis.

Molecular Identity and Physicochemical Properties

Hexadecane-2,15-dione is a symmetrical 16-carbon chain featuring two ketone functional groups at the C2 and C15 positions. This structure imparts a unique combination of hydrophobic (the long alkyl chain) and polar (the carbonyl groups) characteristics.

1.1 Core Identifiers

The fundamental identifiers for hexadecane-2,15-dione are crucial for unambiguous reference in research and regulatory contexts.

| Identifier | Value | Source(s) |

| IUPAC Name | hexadecane-2,15-dione | [1] |

| CAS Number | 18650-13-0 | , [2] |

| Molecular Formula | C₁₆H₃₀O₂ | [1], [3] |

| SMILES | CC(=O)CCCCCCCCCCCCC(=O)C | [1], |

| InChIKey | ANOHLAYDIMKILU-UHFFFAOYSA-N | [1] |

1.2 Physicochemical Data

The physical properties of the molecule are dictated by its long aliphatic chain, leading to its solid-state nature at room temperature and low solubility in polar solvents.

| Property | Value | Source(s) |

| Molecular Weight | 254.41 g/mol | [1], [3] |

| Melting Point | 84-88 °C | [2] |

| Boiling Point | 353.1 °C at 760 mmHg (Predicted) | [4] |

| Topological Polar Surface Area | 34.14 Ų | [3] |

| XLogP3 | 4.6 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 13 | [1] |

Synthesis and Chemical Reactivity

The synthesis of hexadecane-2,15-dione is a critical step in the production of synthetic muscone. The primary methods involve the transformation of unsaturated precursors.

2.1 Synthesis via Hydrogenation

A well-documented and efficient method is the catalytic hydrogenation of a di-unsaturated diketone precursor. This approach is favored for its high yield and purity of the final product.

Protocol: Catalytic Hydrogenation of Hexadeca-5,11-diene-2,15-dione

-

Dissolution: Dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 mL of ethyl acetate in a suitable hydrogenation vessel.

-

Catalyst Addition: Add 1.9 g of 10% Palladium on Carbon (Pd/C) to the solution. The catalyst facilitates the addition of hydrogen across the double bonds.

-

Hydrogenation: Seal the vessel and conduct the hydrogenation at 50°C under standard hydrogen pressure until hydrogen uptake ceases.

-

Filtration: Once the reaction is complete, cool the mixture and carefully filter it through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from petroleum ether to yield pure hexadecane-2,15-dione. A typical yield is approximately 66% of the theoretical value.

Caption: Workflow for the synthesis of hexadecane-2,15-dione.

Spectroscopic and Structural Elucidation

The molecular structure of hexadecane-2,15-dione is confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and atomic arrangement.

3.1 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For hexadecane-2,15-dione, the most prominent feature is the carbonyl (C=O) group of the two ketones.

-

Carbonyl (C=O) Stretch: As a saturated aliphatic ketone, a very strong and sharp absorption band is expected around 1715 cm⁻¹ .[5][6] This characteristic peak is one of the most definitive indicators of a ketone functional group.[7]

-

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the long alkyl chain will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C-H Bend: Methylene (CH₂) and methyl (CH₃) bending vibrations will be visible in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹ .

Caption: Predicted key regions in the IR spectrum.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's symmetry, the number of unique signals is halved, simplifying the spectra.

Predicted ¹H NMR Spectrum: The protons are labeled alphabetically from the end of the chain inwards.

CH₃(a)-C(=O)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(e)-CH₂(f)-CH₂(g)-CH₂(h)-...

-

Hₐ (singlet, ~2.1 ppm): These six protons on the two terminal methyl groups are adjacent to a carbonyl group, causing them to be deshielded. They will appear as a sharp singlet as there are no adjacent protons.

-

Hₑ (triplet, ~2.4 ppm): These four protons on the two CH₂ groups alpha to the carbonyls (C3 and C14) are deshielded and will appear as a triplet, split by the neighboring Hc protons. Protons alpha to a ketone typically resonate in the 2.1–2.6 ppm range.[8]

-

Hₑ-Hₕ (multiplets, ~1.2-1.6 ppm): The remaining 20 protons of the long methylene chain (C4-C13) will overlap in a complex multiplet, characteristic of a long alkyl chain, typically resonating in the 1.2-1.8 ppm range.[8]

Predicted ¹³C NMR Spectrum: Due to symmetry, only 8 distinct carbon signals are expected.

-

C=O (ketone, ~209 ppm): The carbonyl carbons are highly deshielded and appear far downfield.[8]

-

C1/C16 (methyl, ~30 ppm): The terminal methyl carbons.

-

C3/C14 (methylene, ~43 ppm): The methylene carbons alpha to the carbonyls.

-

C4-C8 (methylenes, ~23-32 ppm): The remaining methylene carbons in the aliphatic chain will have closely spaced chemical shifts.[8]

3.3 Mass Spectrometry (MS)

In electron ionization mass spectrometry, hexadecane-2,15-dione (MW = 254.41) will fragment in predictable ways, primarily driven by the carbonyl groups.

-

Molecular Ion (M⁺˙): A peak at m/z = 254 corresponding to the intact molecule is expected, though its intensity may be low.

-

α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.[7][9] This will lead to the formation of a stable acylium ion.

-

Loss of the methyl group (CH₃•) results in a fragment at m/z = 239 .

-

Loss of the C₁₃H₂₇• chain results in the base peak at m/z = 43 (CH₃CO⁺).[7]

-

-

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond.[10][11][12] This would result in a fragment at m/z = 58 .

Caption: Predicted fragmentation pathways in mass spectrometry.

Conformational Analysis and 3D Structure

The three-dimensional structure of hexadecane-2,15-dione is dominated by the flexibility of its long, 12-carbon methylene bridge. With 13 rotatable single bonds, the molecule can adopt a vast number of conformations in solution or in the gas phase.[1] In the solid state, it is expected to adopt a more ordered, linear-like conformation to maximize packing efficiency. The two terminal methyl-ketone groups are relatively unhindered, allowing for free rotation. To date, no public crystal structure data is available for this specific molecule. Computational modeling, such as Density Functional Theory (DFT), would be the ideal approach to investigate the lowest energy conformers and understand its spatial arrangement.

Applications in Research and Development

The primary application of hexadecane-2,15-dione is as a crucial intermediate in the total synthesis of (±)-Muscone, a macrocyclic ketone that is the principal odorant of natural musk. The long, functionalized carbon chain is perfectly suited for intramolecular cyclization reactions to form the 15-membered ring of muscone. Its stability and well-defined reactive sites (the two ketone groups) make it a reliable building block in complex organic synthesis, with potential applications in the development of macrocyclic drugs or novel polymers.

Conclusion

Hexadecane-2,15-dione is a structurally well-defined long-chain diketone. Its molecular architecture is characterized by a C₁₆ symmetric aliphatic backbone functionalized with terminal ketone groups. This structure has been unequivocally confirmed by a combination of synthesis and spectroscopic analysis. While IR spectroscopy confirms the key functional groups and mass spectrometry reveals predictable fragmentation, a full NMR analysis highlights the molecule's symmetry. The inherent flexibility of the alkyl chain and the reactivity of the ketone moieties are the core drivers of its utility, particularly as a high-value precursor in fragrance synthesis. This guide provides the foundational structural knowledge necessary for scientists to effectively utilize and innovate with this versatile molecule.

References

-

JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Aribo Biotechnology. CAS: 18650-13-0 Name: 2,15-Hexadecanedione. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.3: Rearangement. Retrieved from [Link]

-

Organic Chemistry Tutor. The McLafferty Rearrangement. Retrieved from [Link]

-

Wikipedia. McLafferty rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

-

Dummies. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

J&H Chemical. hexadecane-2,15-dione 18650-13-0. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

OpenOChem Learn. Ketones. Retrieved from [Link]

Sources

- 1. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18650-13-0 | CAS DataBase [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. hexadecane-2,15-dione18650-13-0,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ketones | OpenOChem Learn [learn.openochem.org]

- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

The Strategic Versatility of 2,15-Hexadecanedione: A Cornerstone in Macrocyclic and Acyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic diketones are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for a myriad of complex molecular architectures. Among these, 2,15-hexadecanedione stands out as a particularly valuable precursor, most notably in the synthesis of macrocyclic compounds such as the prized fragrance, muscone. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, key physical and chemical properties, and its strategic applications in modern organic chemistry. The narrative emphasizes the causality behind experimental choices and provides detailed, validated protocols for its synthesis and subsequent transformations, including its critical intramolecular aldol condensation. This document is intended to serve as a practical and insightful resource for researchers leveraging this important diketone in their synthetic endeavors.

Introduction: The Significance of a Linear Diketone

This compound, a 16-carbon linear aliphatic chain functionalized with ketone groups at the second and penultimate positions, possesses a unique molecular framework that makes it an ideal substrate for a range of chemical transformations. Its symmetrical nature and the strategic placement of its carbonyl groups allow for controlled and predictable reactivity, making it a cornerstone in the construction of both macrocyclic and complex acyclic systems. The primary impetus for the extensive study of this diketone has been its role as a key intermediate in the synthesis of muscone (3-methylcyclopentadecanone), a highly sought-after macrocyclic musk.[1] The intramolecular cyclization of this compound provides a direct and efficient route to the 15-membered carbocyclic core of muscone and its derivatives.

This guide will first explore the common synthetic routes to access this compound, followed by a detailed examination of its most significant application: the intramolecular aldol condensation to form dehydromuscone. The underlying principles of this crucial cyclization will be discussed, supported by detailed experimental protocols and mechanistic insights.

Synthesis of this compound: Establishing the Foundation

The efficient synthesis of this compound is paramount for its utility as a building block. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction.

Hydrogenation of Hexadeca-5,11-diene-2,15-dione

A prevalent and robust method for the preparation of this compound involves the catalytic hydrogenation of a diene precursor, hexadeca-5,11-diene-2,15-dione. This approach is advantageous due to the relative accessibility of the diene starting material and the high efficiency of the hydrogenation step.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Palladium is highly effective in catalyzing the hydrogenation of carbon-carbon double bonds under mild conditions, ensuring the selective reduction of the alkenes without affecting the ketone functionalities. The carbon support provides a high surface area for the catalyst, enhancing its activity and allowing for easy filtration upon reaction completion.

-

Solvent: Ethyl acetate is a commonly used solvent for this reaction. It is relatively inert under hydrogenation conditions, effectively dissolves the starting material, and has a boiling point that facilitates its removal during workup.

-

Temperature: The reaction is typically carried out at a slightly elevated temperature (e.g., 50 °C) to increase the reaction rate without promoting side reactions.[2]

-

Purification: Recrystallization from a non-polar solvent like petroleum ether is an effective method for purifying the solid product, leveraging the difference in solubility of the desired diketone and any potential impurities at different temperatures.

Experimental Protocol: Synthesis of this compound via Hydrogenation [2]

-

Dissolution: In a suitable hydrogenation vessel, dissolve 38 g (0.152 mol) of hexadeca-5,11-diene-2,15-dione in 200 ml of ethyl acetate.

-

Catalyst Addition: Add 1.9 g of 10% Pd/C to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to standard conditions and heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen atmosphere. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from petroleum ether to afford this compound as a crystalline solid.

| Parameter | Value | Reference |

| Starting Material | Hexadeca-5,11-diene-2,15-dione | [2] |

| Catalyst | 10% Pd/C | [2] |

| Solvent | Ethyl acetate | [2] |

| Temperature | 50 °C | [2] |

| Yield | 66% | [2] |

| Melting Point | 80 °C | [2] |

Diagram: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Other Synthetic Approaches

Other notable methods for synthesizing this compound include a biomimetic approach utilizing an imidazolium salt and a di-Grignard reagent, which models the function of the tetrahydrofolate coenzyme.[3] Another route starts from butadiene, which undergoes a series of transformations including palladium-catalyzed dimerization, conversion to an allylic chloride, coupling, selective oxidation, and finally hydrogenation to yield the target diketone.

The Cornerstone Application: Intramolecular Aldol Condensation to Dehydromuscone

The most significant application of this compound is its use as a precursor for the synthesis of muscone via an intramolecular aldol condensation. This reaction forms the 15-membered ring, a key structural feature of muscone and other macrocyclic musks. The initial product of this cyclization is dehydromuscone (3-methyl-cyclopentadecenone), which can then be hydrogenated to afford muscone.

Causality Behind Experimental Choices:

-

Reaction Type: The intramolecular aldol condensation is an ideal strategy for forming the macrocyclic ring from this compound. The reaction involves the formation of an enolate from one of the ketone groups, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule.[1][4] This process is thermodynamically driven by the formation of a stable five- or six-membered ring in the transition state, although in this case, a larger, less strained macrocycle is formed.

-

Base/Catalyst: The choice of base or catalyst is critical for promoting the cyclization while minimizing intermolecular side reactions. Both liquid-phase and gas-phase protocols have been developed.

-

Liquid-Phase: A Grignard reagent derived from N-methylaniline has been reported for this cyclization.[5] The magnesium cation can act as a Lewis acid, coordinating to the carbonyl oxygen and facilitating the intramolecular attack.

-

Gas-Phase: A patented method describes the use of Group 2 metal oxides, such as magnesium oxide, calcium oxide, or zinc oxide, as catalysts in a gas-phase reaction.[6] This approach can offer advantages in terms of catalyst recovery and continuous processing.

-

-

Reaction Conditions: High dilution is often a key principle in macrocyclization reactions to favor the intramolecular pathway over intermolecular polymerization. However, some industrial processes have been optimized to run at higher concentrations.[7] The temperature is also a crucial parameter, with gas-phase reactions requiring significantly higher temperatures (300-450 °C) compared to liquid-phase methods.[6]

Mechanism of Intramolecular Aldol Condensation

-

Enolate Formation: A base abstracts an acidic α-proton from one of the methyl ketone groups to form a resonance-stabilized enolate.

-

Intramolecular Attack: The enolate attacks the carbonyl carbon of the other ketone group within the same molecule, forming a new carbon-carbon bond and a cyclic alkoxide intermediate.

-

Protonation: The alkoxide is protonated by a proton source (e.g., the conjugate acid of the base or a protic workup) to give a β-hydroxy ketone (the aldol addition product).

-

Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration to form a more stable α,β-unsaturated ketone, dehydromuscone.

Diagram: Mechanism of Intramolecular Aldol Condensation

Caption: Mechanism of intramolecular aldol condensation.

Experimental Protocol: Gas-Phase Synthesis of 3-Methyl-cyclopentadecenone [6]

-

Catalyst Preparation: Pack a reaction tube with a catalyst selected from magnesium oxide, calcium oxide, or zinc oxide.

-

Reaction Setup: Heat the reaction tube to a temperature between 300 °C and 450 °C.

-

Reactant Introduction: Introduce this compound into the reaction tube in a gaseous state. This can be achieved by heating the diketone and carrying it with an inert gas stream.

-

Condensation: The intramolecular condensation occurs as the gaseous reactant passes over the heated catalyst bed.

-

Product Collection: The product, 3-methyl-cyclopentadecenone, is collected from the output of the reactor, typically by condensation at a lower temperature.

-

Purification: The crude product can be purified by precision distillation.

| Parameter | Value | Reference |

| Starting Material | This compound | [6] |

| Catalyst | Group 2 Metal Oxide (e.g., MgO, CaO, ZnO) | [6] |

| Phase | Gas Phase | [6] |

| Temperature | 300 - 450 °C | [6] |

| Product | 3-Methyl-cyclopentadecenone | [6] |

Characterization of this compound

Thorough characterization of this compound is essential to confirm its purity and identity before its use in subsequent reactions.

Physical and Chemical Properties [8]

| Property | Value |

| Molecular Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol |

| Appearance | Solid |

| Melting Point | 80 °C[2] |

| CAS Number | 18650-13-0 |

Spectroscopic Data

-

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by the presence of a carbonyl carbon signal and several signals corresponding to the aliphatic chain carbons.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for a long-chain diketone.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of a ketone, typically in the region of 1700-1725 cm⁻¹.[9][10]

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its strategic importance, particularly in the fragrance industry for the synthesis of macrocyclic musks, continues to drive research into more efficient and sustainable synthetic routes to this key intermediate. The intramolecular aldol condensation of this compound remains a classic and powerful method for macrocyclization, and ongoing innovations in catalysis and reaction engineering are likely to further enhance its utility. For researchers in drug discovery and materials science, the principles demonstrated in the application of this diketone can inspire the design of novel macrocyclic structures with unique biological activities and material properties. As the demand for complex molecular architectures grows, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of chemical synthesis.

References

- Process for production of 3-methyl-cyclopentadecenone, process for production of r/s-muscone, and process for production of optically active muscone.

-

Synthesis of hexadecane-2,15-dione. PrepChem.com. Available from: [Link]

-

Synthesis of Dehydromuscone by an Alkene Metathesis Macrocyclization Reaction at 0.2 M Concentration. Request PDF on ResearchGate. Available from: [Link]

-

Synthesis of this compound as a precursor of Muscone. Request PDF on ResearchGate. Available from: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy – Student Solutions Manual for Organic Chemistry. NC State University Libraries. Available from: [Link]

-

3-Methylcyclopentanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

A Modified Synthesis of this compound, a Precursor of Muscone, From a Butadiene Telomer. Amanote Research. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Available from: [Link]

-

Intramolecular aldol condensation (video). Khan Academy. Available from: [Link]

-

23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. Available from: [Link]

-

4.4 The IR Spectrum. Chemistry LibreTexts. Available from: [Link]

-

The Intramolecular Aldol Condensation Route to Fused Bi- and Tricyclic beta-Lactams(1)(,)(2). PubMed. Available from: [Link]

-

11: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]

-

11: Infrared Spectroscopy and Mass Spectrometry. eCampusOntario Pressbooks. Available from: [Link]

-

Chapter 13: Mass Spectrometry and Infrared Spectroscopy. Aroon Chande. Available from: [Link]

-

Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Available from: [Link]

-

The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. Available from: [Link]

-

Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. PMC. Available from: [Link]

-

dehydrocyclization. ResearchGate. Available from: [Link]

-

The cyclization of hexadecane dicarboxylic acid to cyclopentadecanone on basic heterogeneous catalysts. RWTH Aachen University. Available from: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Muskone | C16H30O | CID 10947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C16H30O2 | CID 458096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

Preamble: The Strategic Imperative of Conformational Analysis in Macrocycle Drug Discovery

An In-depth Technical Guide to the Conformational Analysis of Macrocyclic Ketone Precursors for Drug Discovery

Macrocycles, cyclic molecules typically containing 12 or more atoms, have emerged as a compelling modality in modern drug discovery.[1][2] Their unique structural architecture allows them to address challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[3][4][5] The constrained, yet flexible, nature of the macrocyclic scaffold can lead to high-affinity binding and exquisite selectivity. However, these same attributes create significant challenges for medicinal chemists. The pharmacological properties of a macrocycle—including its binding affinity, solubility, and membrane permeability—are inextricably linked to its three-dimensional shape, or conformation.[6][7][8]

This guide provides a comprehensive technical overview of the methods and strategies for the conformational analysis of macrocyclic ketone precursors. We will delve into the causality behind experimental and computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. By understanding and predicting the conformational preferences of these precursors, we can more effectively guide synthetic strategy, optimize drug-like properties, and accelerate the discovery of next-generation therapeutics.

Part 1: The Conformational Landscape of Macrocyclic Ketones

The conformational analysis of macrocycles is a complex endeavor due to their inherent flexibility and the interplay of various non-covalent interactions.[6][8][9] This complexity is a double-edged sword: it allows the molecule to adapt to its environment, but it also makes predicting its behavior a formidable task.

The Challenge of Flexibility and Transannular Interactions

Unlike small molecules, macrocycles possess a large number of rotatable bonds within a constrained ring system. This leads to a vast and rugged conformational energy landscape. The stability of any given conformer is dictated by a delicate balance of several factors:

-

Ring Strain: Arising from deviations from ideal bond angles and lengths.

-

Torsional Strain: Resulting from eclipsing interactions along rotatable bonds.

-

Transannular Interactions: Non-covalent interactions between atoms on opposite sides of the ring. These can be either stabilizing (e.g., hydrogen bonds, hydrophobic contacts) or destabilizing (e.g., steric repulsion).[8]

The presence of a ketone group within the precursor adds another layer of complexity, influencing local geometry and electronic properties that can propagate throughout the macrocyclic ring.

The "Chameleon" Effect: Adapting to the Environment

A key determinant of a macrocycle's success as a drug is its ability to exhibit "chameleonic" behavior—adapting its conformation to suit the polarity of its environment.[2][10][11] For instance, a macrocycle might expose its polar functional groups in the aqueous environment of the bloodstream to enhance solubility, while adopting a more compact conformation that shields these same groups within the lipophilic environment of a cell membrane to facilitate passive permeability.[4][12]

This conformational plasticity is often governed by the formation and breaking of intramolecular hydrogen bonds (IMHBs) .[10][11] In an apolar solvent (mimicking a cell membrane), a macrocycle can satisfy its hydrogen-bonding potential internally, effectively reducing its polar surface area. In a polar, aqueous solvent, it may form hydrogen bonds with water molecules instead, adopting a more open conformation. Understanding this dynamic interplay is crucial for designing orally bioavailable macrocyclic drugs.

The Bioactive Conformation

Ultimately, the therapeutic efficacy of a macrocycle depends on its ability to adopt a specific "bioactive conformation" that is complementary to the binding site of its biological target. This conformation may or may not be the lowest energy state in solution. Therefore, a thorough conformational analysis must not only identify the most stable conformers but also explore a wider ensemble of accessible conformations that could be responsible for biological activity. Pre-organizing a precursor to favor the eventual bioactive conformation of the final macrocycle is a key strategy for enhancing potency.[4][7][13]

Part 2: Computational Approaches to Unraveling Conformation

Given the complexity of the conformational landscape, computational modeling is an indispensable tool. A variety of algorithms exist, each with its own strengths and weaknesses. The choice of method is a critical decision that depends on the specific question being asked, the size of the molecule, and the available computational resources.

A Comparative Overview of Sampling Algorithms

The goal of a conformational search is to generate a representative ensemble of low-energy three-dimensional structures. Key algorithmic approaches include:

-

Molecular Dynamics (MD) Simulations: This method simulates the movement of atoms over time by solving Newton's equations of motion. MD is particularly powerful for exploring the local conformational space around a starting structure and for explicitly modeling the effects of solvent.[6][7][14] Enhanced sampling techniques, such as accelerated MD, are often necessary to overcome high energy barriers and explore a wider range of conformations.[14][15][16]

-

Monte Carlo (MC) Methods: These methods involve making random changes to the molecule's geometry (e.g., rotating a bond) and accepting or rejecting the new conformation based on an energy criterion. MC is effective at overcoming energy barriers and exploring a diverse set of conformations.[6][17]

-

Distance Geometry (DG): This approach uses a set of upper and lower bounds on interatomic distances to generate a diverse set of starting conformations. It is particularly useful for exploring global conformational space and is less likely to be trapped in local energy minima.[18][19][20][21]

-

Systematic Searches: These methods explore conformational space by systematically rotating bonds by a defined increment. While exhaustive, their computational cost becomes prohibitive for molecules with more than a few rotatable bonds, making them generally unsuitable for flexible macrocycles.[19][22]

Choosing the Right Tool for the Job

Several software packages are commonly used for macrocycle conformational sampling. The choice often depends on a balance of speed, accuracy, and the specific capabilities of the algorithm.

| Method / Software | Primary Algorithm | Strengths | Weaknesses |

| MacroModel (Schrödinger) | MC, MD, Low-Mode | Robust, well-validated, versatile for macrocycles.[18][19][20] | Can be computationally intensive. |

| MOE (Chemical Computing Group) | MD-based (LowModeMD) | Good for exploring local conformational space.[18][20] | May generate less diverse ensembles than other methods.[18][20] |

| OMEGA (OpenEye) | Distance Geometry-based | Fast, provides good coverage of conformational space, often better at reproducing crystal structures.[18][20] | May require further energy minimization with a more accurate force field. |

A critical aspect of any computational approach is the choice of the force field , a set of parameters that defines the potential energy of the system. The accuracy of the conformational ensemble is highly dependent on the quality of the force field used.[7][10] For novel scaffolds, it is often necessary to validate the force field against experimental data or refine the energies of key conformers using higher-level quantum mechanics (QM) methods like Density Functional Theory (DFT).[6]

Practical Workflow: A Self-Validating Computational Protocol

A robust computational analysis should be a self-validating system. The following protocol outlines a best-practice approach for generating and analyzing a conformational ensemble for a macrocyclic ketone precursor.

-

2D to 3D Conversion: Generate an initial 3D structure from the 2D chemical representation (SMILES or SD file).

-

Initial Conformational Search: Perform a broad conformational search using a computationally efficient method like a distance geometry-based approach (e.g., OMEGA) or a fast Monte Carlo search to generate a diverse set of initial conformers.

-

Energy Minimization and Filtering: Minimize all generated conformers using a reliable molecular mechanics force field (e.g., MMFF94s, OPLS). Retain only the unique conformers within a specified energy window (e.g., 25 kcal/mol) of the global minimum.[20]

-

Clustering: Group the filtered conformers into families based on structural similarity (e.g., heavy-atom RMSD). This helps to identify the major conformational states.

-

Refined Energetics (Optional but Recommended): For the lowest-energy representative of each major cluster, perform a single-point energy calculation or geometry optimization using a QM method (e.g., DFT) to obtain more accurate relative energies.[6]

-

Ensemble Analysis: Analyze the final ensemble of low-energy conformers. Calculate key molecular descriptors for each conformer, such as 3D Polar Surface Area (PSA), Radius of Gyration (Rgyr), and the number of IMHBs. This analysis is crucial for predicting properties like permeability.

Caption: Computational workflow for conformational analysis.

Part 3: Experimental Validation and Characterization

While computational methods are powerful, they are models of reality. Experimental data is essential to ground-truth these models and provide a definitive understanding of a macrocycle's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules in solution.[23][24] It provides experimental data that reflects the time-averaged conformation of the molecule, making it an ideal tool for validating computational ensembles. Key NMR experiments include:

-